molecular formula C11H17N3O4 B8231182 N-Boc-2-aminomethyl-imidazole-4-carboxylic acid methyl ester

N-Boc-2-aminomethyl-imidazole-4-carboxylic acid methyl ester

Cat. No.: B8231182
M. Wt: 255.27 g/mol
InChI Key: HQCKZHXEBLRFQS-UHFFFAOYSA-N
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Description

N-Boc-2-aminomethyl-imidazole-4-carboxylic acid methyl ester is a heterocyclic compound featuring an imidazole core substituted with a Boc-protected aminomethyl group at position 2 and a methyl ester at position 3. The imidazole ring provides a planar, aromatic structure capable of hydrogen bonding and metal coordination, making it valuable in medicinal chemistry and catalysis. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the primary amine, enhancing stability during synthetic processes. The methyl ester at position 4 improves solubility in organic solvents and facilitates further functionalization, such as hydrolysis to carboxylic acids .

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 2-(aminomethyl)imidazole-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(16)14-6-7(9(15)17-4)13-8(14)5-12/h6H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCKZHXEBLRFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1CN)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Imidazole-4-Carboxylic Acid

The synthesis typically begins with imidazole-4-carboxylic acid , which undergoes esterification to install the methyl ester. Two predominant methods are employed:

  • Acid-Catalyzed Esterification :
    Treatment with methanol and concentrated sulfuric acid (1:1 mass ratio) under reflux for 12 hours achieves near-quantitative conversion to imidazole-4-carboxylic acid methyl ester . This method, while efficient, requires careful neutralization and purification to remove residual acid.

  • Ion-Exchange Resin-Mediated Esterification :
    As an alternative, the carboxylic acid is adsorbed onto a Dowex resin, followed by elution with methyl iodide in dichloromethane. This approach avoids acidic conditions, yielding the ester in 85–90% purity without chromatographic purification.

Method Catalyst/SolventYield (%)Purity (%)
Acid-catalyzedH₂SO₄/MeOH9597
Ion-exchange resinDowex/CH₂Cl₂/CH₃I8890

Bromination of 2-Methylimidazole-4-Carboxylic Acid Methyl Ester

Subsequent bromination at the 2-position introduces a dibromomethyl group, crucial for amination. N-Bromosuccinimide (NBS) in carbon tetrachloride with azobisisobutyronitrile (AIBN) as a radical initiator (77°C, 12 hours) achieves selective dibromination. Stoichiometric control (1:2.5 molar ratio of substrate to NBS) minimizes over-bromination:

2-Methylimidazole-4-carboxylate+2.5NBSAIBN, CCl₄2-(Dibromomethyl)imidazole-4-carboxylate\text{2-Methylimidazole-4-carboxylate} + 2.5 \, \text{NBS} \xrightarrow{\text{AIBN, CCl₄}} \text{2-(Dibromomethyl)imidazole-4-carboxylate}

The dibrominated intermediate is unstable and proceeds directly to reduction without isolation.

Single Reduction to 2-Bromomethyl Intermediate

Selective reduction of the dibromomethyl group employs dimethyl phosphite and N,N-diisopropylethylamine (DIPEA) at 25°C for 12 hours, yielding 2-bromomethyl-imidazole-4-carboxylic acid methyl ester . This step leverages the nucleophilicity of phosphite esters to displace one bromide, preserving the remaining bromine for subsequent amination:

2-(Dibromomethyl)imidazole-4-carboxylate+HP(O)(OMe)₂2-(Bromomethyl)imidazole-4-carboxylate\text{2-(Dibromomethyl)imidazole-4-carboxylate} + \text{HP(O)(OMe)₂} \rightarrow \text{2-(Bromomethyl)imidazole-4-carboxylate}

Double Boc Amination and Deprotection

The bromomethyl intermediate undergoes amination with bis(tert-butoxycarbonyl)amine (Boc₂NH) in dimethylformamide (DMF) using potassium carbonate as a base. This SN2 reaction installs a di-Boc-protected amine, which is subsequently deprotected under mild acidic conditions:

2-Bromomethylimidazole-4-carboxylate+Boc₂NHK₂CO₃, DMF2-(Di-Boc-aminomethyl)imidazole-4-carboxylate\text{2-Bromomethylimidazole-4-carboxylate} + \text{Boc₂NH} \xrightarrow{\text{K₂CO₃, DMF}} \text{2-(Di-Boc-aminomethyl)imidazole-4-carboxylate}

Hydrochloric acid in ethyl acetate (4 M, 25°C, 12 hours) selectively cleaves one Boc group, affording the mono-Boc-protected product in 89% yield. The choice of HCl over harsher acids (e.g., TFA) prevents ester hydrolysis.

Reaction Optimization and Industrial Scalability

Solvent and Temperature Effects

  • Bromination : Carbon tetrachloride outperforms THF or DCM due to its inertness toward radical intermediates.

  • Amination : Polar aprotic solvents like DMF enhance nucleophilicity of Boc₂NH, reducing reaction time from 24 to 12 hours.

Catalytic and Stoichiometric Considerations

  • AIBN Loading : A catalytic amount (0.66 equiv) of AIBN maximizes dibromination efficiency while minimizing side products.

  • Boc₂NH Excess : A 1.05:1 molar ratio of Boc₂NH to bromide balances cost and yield, avoiding residual starting material.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) confirm structural integrity and purity:

  • ¹H NMR (CDCl₃) : δ 3.72 (s, 3H, COOCH₃), 4.12 (s, 2H, CH₂NHBoc), 1.45 (s, 9H, Boc).

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 MeOH/H₂O), purity >97%.

Comparative Analysis of Synthetic Routes

Parameter Method 1 (Boc₂NH Amination)Method 2 (Gabriel Synthesis)
Total Yield48.3%32%
Purity>97%85%
ScalabilityKilogram-scale validatedLimited to 100g batches
Cost per Gram$12.50$18.20

Method 1, adapted from thiazole syntheses, proves superior in yield and cost due to in-situ intermediate utilization and minimized purification steps.

Applications in Drug Discovery

The title compound’s versatility is exemplified in:

  • Protease Inhibitors : The Boc group enables selective deprotection for coupling with carboxylic acid residues.

  • Kinase-Targeted Prodrugs : Methyl ester hydrolysis in vivo generates the active acid, enhancing bioavailability .

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-aminomethyl-imidazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can react with the Boc-protected amino group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-4-carboxylic acid derivatives, while reduction can produce the corresponding alcohols.

Scientific Research Applications

Medicinal Chemistry

N-Boc-2-aminomethyl-imidazole-4-carboxylic acid methyl ester serves as a building block for developing pharmaceutical compounds. Its structure allows for modifications that can enhance bioactivity against various diseases, including cancer and infectious diseases. For instance, its derivatives have been explored as inhibitors of human Insulin-Degrading Enzyme, showcasing its potential in diabetes treatment .

Biochemical Studies

The compound is valuable in studying enzyme mechanisms and protein-ligand interactions due to the reactivity of its imidazole ring. It can be utilized to probe the active sites of enzymes or to develop enzyme inhibitors, contributing to our understanding of biochemical pathways .

Organic Synthesis

In organic synthesis, this compound acts as an intermediate in synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a key reagent in creating novel heterocycles and other biologically relevant compounds .

Case Study 1: Synthesis of Imidazole Derivatives

A recent study illustrated the efficient synthesis of imidazole derivatives using this compound as a precursor. The research demonstrated how modifications to this compound could lead to analogs with enhanced biological activity against specific targets, emphasizing its utility in drug discovery .

Case Study 2: Enzyme Inhibition Studies

Another investigation focused on the structure-activity relationship of imidazole-derived compounds, including derivatives of this compound. The study revealed that specific modifications significantly improved the inhibitory effects on human Insulin-Degrading Enzyme, highlighting the compound's role in developing therapeutic agents for metabolic disorders .

Mechanism of Action

The mechanism of action of N-Boc-2-aminomethyl-imidazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The imidazole ring can interact with metal ions and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

(a) Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate (CAS 109012-23-9)

  • Structure : Features a nitro group at position 4 and a methyl group at position 1, with an ethyl ester at position 2.
  • Key Differences: Functional Groups: The nitro group is electron-withdrawing, contrasting with the Boc-aminomethyl group in the target compound. This alters reactivity; nitro groups favor electrophilic substitution, while Boc-protected amines enable nucleophilic coupling. Applications: Nitroimidazoles are often used in antimicrobial agents, whereas Boc-protected derivatives are intermediates in peptide synthesis .

(b) (S)-2-(2-(Benzoyl-carboxymethyl-amino)-acetylamino)-3-(1H-imidazol-4-yl)-propionic acid methyl ester (Compound 20)

  • Structure : Contains an imidazole ring at position 4, a methyl ester, and a benzoyl-substituted acetyl chain.
  • Key Differences: Substituents: The benzoyl group introduces aromaticity and bulkiness, reducing solubility compared to the Boc-aminomethyl group. Synthesis: Requires multi-step amidation and esterification, whereas the target compound’s Boc group simplifies amine protection .

Boc-Protected Amino Acid Derivatives

(a) N-Boc-2-amino-4-azido-butanoic Acid Methyl Ester (CAS 359781-97-8)

  • Structure: A linear butanoic acid backbone with Boc-protected amine and azido groups.
  • Key Differences: Core Structure: The absence of an imidazole ring limits its ability to engage in π-π stacking or metal binding.

(b) (S)-2-(2-(Carboxymethyl-phenylacetyl-amino)-acetylamino)-3-(1H-imidazol-4-yl)-propionic acid methyl ester (Compound 21)

  • Structure : Combines imidazole with a phenylacetyl group and methyl ester.
  • Key Differences: Phenylacetyl Group: Enhances lipophilicity, whereas the Boc-aminomethyl group balances hydrophilicity. Synthetic Complexity: Requires trityl protection for imidazole, unlike the Boc group’s straightforward deprotection .

Functional Group Analysis

Methyl Ester vs. Other Esters

Compound Ester Type Solubility (CHCl₃) Reactivity
N-Boc-2-aminomethyl-imidazole-4-COOMe Methyl High Hydrolyzes to carboxylic acid
Ethyl 1-methyl-4-nitroimidazole-2-COOEt Ethyl Moderate Slower hydrolysis
Sandaracopimaric acid methyl ester Methyl Low (hydrophobic) Stable under basic conditions



Insights : Methyl esters are preferred for their rapid hydrolysis kinetics in aqueous environments, critical for prodrug activation .

Boc Group vs. Alternative Protecting Groups

Protecting Group Stability (Acid) Deprotection Method Compatibility
Boc Moderate TFA/DCM Peptide synthesis
Trityl High Strong acids (e.g., HCl) Imidazole protection
Benzyl Low Hydrogenolysis Limited in metal-catalyzed reactions

Insights : Boc groups offer a balance of stability and mild deprotection, ideal for multi-step syntheses .

Q & A

Q. How is the purity of this compound validated in academic research?

  • Answer : Analytical methods include HPLC for assessing purity (>95%), NMR (¹H/¹³C) for structural confirmation, and mass spectrometry (MS) to verify molecular weight. GC-MS is also employed to monitor esterification efficiency, as demonstrated in fatty acid methyl ester analyses .

Q. What solvent systems are optimal for recrystallization?

  • Answer : Polar aprotic solvents like DMF or acetic acid are commonly used due to the compound’s moderate solubility. Evidence from imidazole derivatives shows recrystallization from DMF/acetic acid yields high-purity crystals .

Q. Which protective groups are compatible with the imidazole ring during synthesis?

  • Answer : The Boc (tert-butoxycarbonyl) group is widely used for amine protection due to its stability under basic conditions and ease of removal with TFA. This is critical to prevent side reactions at the aminomethyl group .

Q. How are reaction intermediates characterized spectroscopically?

  • Answer : Key techniques include:
  • ¹H NMR : To track Boc-group integration (~1.3 ppm for tert-butyl protons).
  • IR Spectroscopy : Confirms ester carbonyl stretches (~1740 cm⁻¹).
  • MS : Validates molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can researchers optimize yields in the coupling of imidazole-4-carboxylic acid derivatives?

  • Answer : Yield optimization involves:
  • Catalytic Systems : Use of DIEA in DMF enhances nucleophilicity of the amine group.
  • Temperature Control : Reflux in acetic acid (3–5 h) improves condensation efficiency, as seen in analogous imidazole syntheses .
  • Solvent Selection : DMSO increases reaction rates in aromatic condensation vs. glacial acetic acid .

Q. What strategies resolve contradictions in NMR data for imidazole ester derivatives?

  • Answer : Discrepancies (e.g., unexpected splitting) may arise from rotamers or residual solvents. Solutions include:
  • Variable Temperature NMR : To identify dynamic rotational barriers.
  • Deuterated Solvent Screening : DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding effects .

Q. How does steric hindrance influence the reactivity of the aminomethyl group?

  • Answer : The Boc group reduces steric bulk, enabling efficient nucleophilic acyl substitution. In contrast, bulkier groups (e.g., Fmoc) may impede coupling, necessitating longer reaction times or elevated temperatures .

Q. What are the applications of this compound in medicinal chemistry?

  • Answer : It serves as a key intermediate for:
  • Peptidomimetics : The imidazole core mimics histidine in bioactive peptides.
  • Kinase Inhibitors : Ester derivatives are precursors for carboxylic acid-containing drugs, as seen in angiotensin II receptor blockers .

Q. How can computational modeling guide the design of imidazole-based derivatives?

  • Answer : DFT calculations predict electronic effects (e.g., charge distribution on the imidazole ring), while molecular docking identifies binding affinities for target proteins (e.g., kinases). This is critical for rational drug design .

Methodological Notes

  • Synthesis Troubleshooting : Low yields (<40%) may result from incomplete Boc protection; repeating the protection step with fresh DIEA is recommended .
  • Data Reproducibility : Strict control of anhydrous conditions (e.g., molecular sieves in DMF) ensures consistent results .
  • Advanced Analytics : HRMS or X-ray crystallography can resolve ambiguous structural assignments .

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